molecular formula C18H20ClNOS B1583700 2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol CAS No. 4295-65-2

2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol

Cat. No. B1583700
CAS RN: 4295-65-2
M. Wt: 333.9 g/mol
InChI Key: YJINNJOMTOJZBH-UHFFFAOYSA-N
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Description

“2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol” is a chemical compound with the molecular formula C18H20ClNOS and a molecular mass of 333.88 . It is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the nitrosation of o-aminobenzoic acid using sodium nitrite and hydrochloric acid. This is followed by condensation with p-chlorophenol to form 4-chlorodibenzothiophene-2’-carboxylic acid. This compound is then cyclized under the action of concentrated sulfuric acid to form 2-chlorothioxanthone. Finally, the Grignard reagent of [3-(dimethylamino)-1-chloropropane] is added to produce the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a thioxanthen-9-ol core, which is substituted at the 2 position with a chlorine atom and at the 9 position with a [3-(dimethylamino)propyl] group .

Scientific Research Applications

Molecular Structure and Spectral Analysis

Theoretical investigations into the molecular structure, vibrational spectral analysis, HOMO-LUMO, and NBO analysis of a closely related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, have provided detailed insights into its geometry, intra molecular interactions, and electronic properties. The studies emphasized the compound's structural features, including intra molecular OH⋯N hydrogen bonding and its conformational dynamics, highlighting the importance of such analyses in understanding the fundamental properties of complex molecules (Mary et al., 2014).

Photoinitiators for Polymerization

Developing thioxanthone-based visible photoinitiators for radical polymerization has been a significant area of research, with studies focusing on synthesizing and characterizing new amino-thioxanthone photoinitiators. These photoinitiators exhibit high molar extinction coefficients and broad absorption ranges in the visible region, demonstrating potential for initiating polymerization under visible light exposure. Such research underscores the application of thioxanthone derivatives in materials science, particularly in developing efficient photopolymerization processes (Wu et al., 2014).

Nonlinear Optical Properties

The nonlinear optical properties of novel chalcone derivative compounds, including a 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, have been explored using the z-scan technique. This research highlights the potential applications of these compounds in optical device technologies, such as optical limiters, by demonstrating their ability to switch from saturable absorption to reverse saturable absorption with varying excitation intensities (Rahulan et al., 2014).

Interplay of Redox States in Organic Electronics

The synthesis and analysis of derivatives of 9-[2-(1,3-dithiol-2-ylidene)ethylidene]thioxanthene reveal the complex interplay of electronic and structural properties in these molecules. Research in this area focuses on understanding the redox behavior and conformational changes in sterically crowded, cross-conjugated systems, which is crucial for the development of novel materials for organic electronics (Amriou et al., 2006).

properties

IUPAC Name

2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-9-8-13(19)12-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINNJOMTOJZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863359
Record name 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol

CAS RN

4295-65-2
Record name 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-9-(3-(dimethylamino)propyl)thioxanthen-9-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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